Potassium 2-oxo-2H-chromene-6-trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-oxo-2H-chromene-6-trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The compound features a chromene ring, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and a trifluoroborate group, which is known for its electron-withdrawing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-oxo-2H-chromene-6-trifluoroborate typically involves the reaction of 2-oxo-2H-chromene-6-boronic acid with potassium bifluoride (KHF2). The reaction is carried out under mild conditions, often at room temperature, to ensure the stability of the trifluoroborate group. The general reaction scheme is as follows:
2-oxo-2H-chromene-6-boronic acid+KHF2→Potassium 2-oxo-2H-chromene-6-trifluoroborate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-oxo-2H-chromene-6-trifluoroborate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. The trifluoroborate group acts as a nucleophile, reacting with an electrophilic halide or pseudohalide.
Oxidation and Reduction: The chromene ring can undergo oxidation to form chromone derivatives or reduction to form dihydrochromene derivatives.
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products
Coupled Products: Formed via Suzuki-Miyaura coupling.
Oxidized Chromones: Formed via oxidation reactions.
Reduced Dihydrochromenes: Formed via reduction reactions.
Scientific Research Applications
Potassium 2-oxo-2H-chromene-6-trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable and bioactive compounds.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of potassium 2-oxo-2H-chromene-6-trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki-Miyaura coupling. This process, known as transmetalation, is followed by reductive elimination to form the final coupled product. The chromene ring can also participate in various electrophilic and nucleophilic reactions, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-oxo-2H-chromene-6-boronic acid
- Potassium 2-oxo-2H-chromene-6-difluoroborate
- Potassium 2-oxo-2H-chromene-6-tetrafluoroborate
Uniqueness
Potassium 2-oxo-2H-chromene-6-trifluoroborate is unique due to its trifluoroborate group, which provides enhanced stability and reactivity compared to other boron-containing compounds. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it can form stable carbon-carbon bonds under mild conditions.
Properties
IUPAC Name |
potassium;trifluoro-(2-oxochromen-6-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BF3O2.K/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(14)15-8;/h1-5H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFQKLWGAOUSOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)OC(=O)C=C2)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BF3KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.